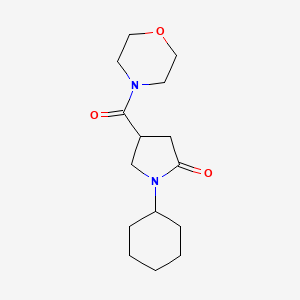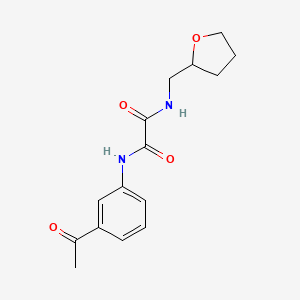![molecular formula C16H20ClN5O B4386861 2-[5-(4-chlorophenyl)-2H-tetrazol-2-yl]-N-cycloheptylacetamide](/img/structure/B4386861.png)
2-[5-(4-chlorophenyl)-2H-tetrazol-2-yl]-N-cycloheptylacetamide
Vue d'ensemble
Description
2-[5-(4-chlorophenyl)-2H-tetrazol-2-yl]-N-cycloheptylacetamide, also known as TAK-915, is a novel small molecule that has gained attention for its potential therapeutic applications in neurological disorders. This compound was first synthesized by researchers at Takeda Pharmaceutical Company Limited and has since been the subject of several scientific studies. In
Applications De Recherche Scientifique
2-[5-(4-chlorophenyl)-2H-tetrazol-2-yl]-N-cycloheptylacetamide has been studied for its potential therapeutic effects in neurological disorders such as Alzheimer's disease, schizophrenia, and depression. In preclinical studies, 2-[5-(4-chlorophenyl)-2H-tetrazol-2-yl]-N-cycloheptylacetamide has been shown to improve cognitive function, reduce psychotic symptoms, and enhance mood. These effects are believed to be mediated through the modulation of the GABAergic system, which is involved in the regulation of neuronal activity.
Mécanisme D'action
2-[5-(4-chlorophenyl)-2H-tetrazol-2-yl]-N-cycloheptylacetamide is a selective negative allosteric modulator of the GABA A α5 receptor subtype, which is predominantly expressed in the hippocampus and cortex. By binding to a specific site on the receptor, 2-[5-(4-chlorophenyl)-2H-tetrazol-2-yl]-N-cycloheptylacetamide reduces the activity of GABA A α5 receptors, leading to an increase in the activity of other GABA A receptor subtypes. This modulation of the GABAergic system is thought to underlie the therapeutic effects of 2-[5-(4-chlorophenyl)-2H-tetrazol-2-yl]-N-cycloheptylacetamide.
Biochemical and Physiological Effects:
2-[5-(4-chlorophenyl)-2H-tetrazol-2-yl]-N-cycloheptylacetamide has been shown to improve cognitive function in animal models of Alzheimer's disease and schizophrenia. In addition, 2-[5-(4-chlorophenyl)-2H-tetrazol-2-yl]-N-cycloheptylacetamide has been shown to reduce psychotic symptoms and enhance mood in animal models of schizophrenia and depression. These effects are believed to be mediated through the modulation of the GABAergic system, which regulates neuronal activity in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 2-[5-(4-chlorophenyl)-2H-tetrazol-2-yl]-N-cycloheptylacetamide is its high selectivity for the GABA A α5 receptor subtype, which minimizes off-target effects. In addition, 2-[5-(4-chlorophenyl)-2H-tetrazol-2-yl]-N-cycloheptylacetamide has been shown to have good oral bioavailability and pharmacokinetic properties, which make it suitable for use in preclinical studies. However, one limitation of 2-[5-(4-chlorophenyl)-2H-tetrazol-2-yl]-N-cycloheptylacetamide is its relatively short half-life, which may limit its therapeutic potential in clinical settings.
Orientations Futures
There are several future directions for the study of 2-[5-(4-chlorophenyl)-2H-tetrazol-2-yl]-N-cycloheptylacetamide. One direction is the exploration of its therapeutic potential in other neurological disorders, such as epilepsy and anxiety disorders. Another direction is the investigation of its effects on different brain regions and neuronal circuits. Additionally, the development of more potent and selective GABA A α5 receptor modulators may lead to the discovery of new therapeutic agents for neurological disorders.
Propriétés
IUPAC Name |
2-[5-(4-chlorophenyl)tetrazol-2-yl]-N-cycloheptylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClN5O/c17-13-9-7-12(8-10-13)16-19-21-22(20-16)11-15(23)18-14-5-3-1-2-4-6-14/h7-10,14H,1-6,11H2,(H,18,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVMWWERKBIYFIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)CN2N=C(N=N2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.81 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl 4-{[(aminocarbonyl)amino]methyl}-2,5-dimethyl-3-furoate](/img/structure/B4386786.png)
![5-bromo-N-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}-2-furamide](/img/structure/B4386792.png)

![N-[3-(allyloxy)phenyl]-2-thiophenecarboxamide](/img/structure/B4386814.png)

![N-isopropyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4386821.png)


![4-{[3-(2-thienyl)propanoyl]amino}benzoic acid](/img/structure/B4386855.png)
![2-[(5-propyl-1,2,3,4-tetrahydropyrimido[4',5':4,5]thieno[2,3-c]isoquinolin-8-yl)amino]ethanol](/img/structure/B4386858.png)
![1-(methylsulfonyl)-N-[2-(trifluoromethyl)phenyl]-3-piperidinecarboxamide](/img/structure/B4386865.png)
![2-(2-chloro-6-fluorophenyl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide](/img/structure/B4386870.png)
![1,4-dimethyl-6-nitro-7-[(1-phenylethyl)amino]-1,4-dihydro-2,3-quinoxalinedione](/img/structure/B4386871.png)
![3-[3-(3-ethoxy-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(4-fluorophenyl)propanamide](/img/structure/B4386883.png)